N-[(2,4,5-trimethylphenyl)methyl]tetradecanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2,4,5-trimethylphenyl)methyl]tetradecanamide is an organic compound characterized by the presence of a tetradecanamide group attached to a 2,4,5-trimethylphenylmethyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,4,5-trimethylphenyl)methyl]tetradecanamide typically involves the reaction of 2,4,5-trimethylbenzylamine with tetradecanoic acid or its derivatives. The reaction is often carried out under conditions that promote amide bond formation, such as the use of coupling reagents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an appropriate solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(2,4,5-trimethylphenyl)methyl]tetradecanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution reactions may use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.
Wissenschaftliche Forschungsanwendungen
N-[(2,4,5-trimethylphenyl)methyl]tetradecanamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying amide bond formation and reactivity.
Biology: The compound may be investigated for its potential biological activity, including antimicrobial or anti-inflammatory properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be used in the development of specialty chemicals, surfactants, and other industrial applications.
Wirkmechanismus
The mechanism of action of N-[(2,4,5-trimethylphenyl)methyl]tetradecanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[(2,4,5-trimethylphenyl)methyl]acetamide
- N-[(2,4,5-trimethylphenyl)methyl]hexadecanamide
Uniqueness
N-[(2,4,5-trimethylphenyl)methyl]tetradecanamide is unique due to its specific chain length and the presence of the 2,4,5-trimethylphenylmethyl group
Eigenschaften
CAS-Nummer |
883793-49-5 |
---|---|
Molekularformel |
C24H41NO |
Molekulargewicht |
359.6 g/mol |
IUPAC-Name |
N-[(2,4,5-trimethylphenyl)methyl]tetradecanamide |
InChI |
InChI=1S/C24H41NO/c1-5-6-7-8-9-10-11-12-13-14-15-16-24(26)25-19-23-18-21(3)20(2)17-22(23)4/h17-18H,5-16,19H2,1-4H3,(H,25,26) |
InChI-Schlüssel |
MCIWEBMJUCWUJW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCC(=O)NCC1=C(C=C(C(=C1)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.